molecular formula C10H13ClN2 B15278605 (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline

(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline

Cat. No.: B15278605
M. Wt: 196.67 g/mol
InChI Key: SWBXMDPFQFFKLV-JTQLQIEISA-N
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Description

(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is a chiral compound that features a chlorine atom, a pyrrolidine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine under specific conditions. The nitro group is reduced to an amine, and the pyrrolidine ring is introduced through nucleophilic substitution. Common reagents used in this synthesis include reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline or pyrrolidine groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-3-(pyrrolidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and aniline group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(pyrrolidin-2-yl)aniline: The racemic mixture of the compound.

    4-Chloro-3-(piperidin-2-yl)aniline: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    4-Chloro-3-(morpholin-2-yl)aniline: A compound with a morpholine ring.

Uniqueness

(S)-4-Chloro-3-(pyrrolidin-2-yl)aniline is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The specific configuration of the pyrrolidine ring can influence its interaction with molecular targets, leading to distinct pharmacological properties.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-3-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13ClN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m0/s1

InChI Key

SWBXMDPFQFFKLV-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)N)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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